3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide
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Overview
Description
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is a complex organic compound that features both furan and oxirane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxirane intermediates. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxirane ring can yield 1,2-diols .
Scientific Research Applications
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The furan moiety is believed to play a key role in this process by interacting with membrane lipids .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another furan derivative with antimicrobial properties.
Furazolidone: A furan-based compound used to treat bacterial and protozoal infections.
Uniqueness
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is unique due to its combination of furan and oxirane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
3-(4-acetamidophenyl)-2-N'-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-10(21)20-12-6-4-11(5-7-12)14-17(25-14,15(18)22)16(23)19-9-13-3-2-8-24-13/h2-8,14H,9H2,1H3,(H2,18,22)(H,19,23)(H,20,21) |
InChI Key |
IOMBLHGQKRSTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(O2)(C(=O)N)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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